molecular formula C17H20N2OS B10925779 5-(1-Adamantylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(1-Adamantylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No.: B10925779
M. Wt: 300.4 g/mol
InChI Key: NEYNWRKDVNELAL-UHFFFAOYSA-N
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Description

5-(1-Adamantylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with adamantyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of adamantylmethyl hydrazine with thienyl carboxylic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-(1-Adamantylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Adamantylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Adamantylmethyl)-3-(2-furyl)-1,2,4-oxadiazole
  • 5-(1-Adamantylmethyl)-3-(2-pyridyl)-1,2,4-oxadiazole
  • 5-(1-Adamantylmethyl)-3-(2-phenyl)-1,2,4-oxadiazole

Uniqueness

5-(1-Adamantylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole is unique due to the presence of the thienyl group, which imparts specific electronic properties and potential biological activities. The adamantyl group also contributes to the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and material science applications.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

5-(1-adamantylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H20N2OS/c1-2-14(21-3-1)16-18-15(20-19-16)10-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-13H,4-10H2

InChI Key

NEYNWRKDVNELAL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=NC(=NO4)C5=CC=CS5

Origin of Product

United States

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